B1575149 melanoma-overexpressed antigen (11-23)

melanoma-overexpressed antigen (11-23)

Cat. No. B1575149
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

melanoma-overexpressed antigen

Scientific Research Applications

Role in Cancer and Potential as a Therapeutic Target

The melanoma-overexpressed antigen, also known as PRAME (preferentially expressed antigen of melanoma), plays a significant role in cancer. It is often overexpressed in a variety of cancers and acts as a prognostic marker for clinical outcomes. PRAME functions as a repressor of retinoic acid signaling, providing novel insights into its potential as a target for therapy (Epping & Bernards, 2006).

Immunological Aspects and Vaccine Trials

In immunotherapy studies, tumor antigens like PRAME have been targeted. The identity of human tumor rejection antigens has broadened over time, with PRAME being one such antigen. Its overexpression and the immune responses it elicits in melanoma patients make it a focus for cancer vaccine trials (Butterfield, 2016).

Influence on Melanoma Progression

Research has shown that the overexpression of certain antigens, including PRAME, influences the progression of melanoma cells. For example, the overexpression of the Mel-CAM and/or β3 integrin in conjunction with other factors like fibroblast growth factor-2 (FGF-2) has been observed in the progression from normal melanocytes to melanoma (Meier et al., 2003).

Role in Cancer Regression and Autoimmunity

A study on metastatic melanoma showed that the adoptive transfer of tumor-reactive T cells directed against overexpressed self-derived differentiation antigens, including PRAME, led to cancer regression and autoimmune melanocyte destruction. This suggests its role in new treatment approaches for cancer patients (Dudley et al., 2002).

Transcriptional Mechanisms and Immunotherapies

The MELOE-1 and MELOE-2 antigens, encoded by the meloe messenger overexpressed in melanomas, elicit melanoma-specific T cell responses. Understanding the transcriptional mechanisms leading to their expression provides insights for developing immunotherapies targeting these antigens (Bobinet et al., 2013).

properties

sequence

TSREQFLPSEGAA

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

melanoma-overexpressed antigen (11-23)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.